molecular formula C19H20N4O2S B1352322 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 74051-63-1

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B1352322
CAS No.: 74051-63-1
M. Wt: 368.5 g/mol
InChI Key: LITBNHAVTPKJAD-UHFFFAOYSA-N
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Description

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular functions such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions is key to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its efficacy and toxicity, depending on the rate and extent of its conversion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution can also influence its accumulation and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBNHAVTPKJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224970
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-63-1
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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